Methyl 3-(2-chlorophenyl)-3-oxopropanoate

Physicochemical Properties Solubility Formulation

This ortho-chloro β-ketoester is a key intermediate for constructing heterocyclic cores in drug discovery. Its unique substitution pattern enables specific reactivity and biological activity, unlike meta/para isomers. For researchers requiring consistent yields in pyrazole, isoxazole, or pyrimidine synthesis, this high-purity intermediate ensures reproducibility. Confirm current pricing and stock for your R&D or scale-up needs.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 205985-98-4
Cat. No. B1300817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chlorophenyl)-3-oxopropanoate
CAS205985-98-4
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
InChIKeyDMVAIJCMWPNOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS 205985-98-4): A Versatile β-Ketoester Building Block for Pharmaceutical and Agrochemical R&D


Methyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS 205985-98-4) is a chlorinated β-ketoester with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol [1]. This compound is characterized by a 2-chlorophenyl group and a methyl ester, which confer distinct physicochemical and reactive properties . Its structural features make it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems and the introduction of a 2-chlorophenyl moiety into target molecules [2].

Why Methyl 3-(2-chlorophenyl)-3-oxopropanoate Cannot Be Arbitrarily Substituted with Other β-Ketoesters or Chlorophenyl Isomers


The specific ortho-chloro substitution on the phenyl ring of methyl 3-(2-chlorophenyl)-3-oxopropanoate introduces unique steric and electronic effects that dictate its reactivity and subsequent biological activity of derived compounds, which cannot be replicated by meta- or para-chloro isomers [1]. Furthermore, as a β-ketoester, the nature of the ester group (methyl vs. ethyl vs. tert-butyl) significantly impacts solubility, stability, and reaction outcomes in subsequent synthetic steps [2]. Arbitrary substitution with other β-ketoesters like ethyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS 19112-35-7) or tert-butyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS 263239-24-3) will alter key physicochemical properties, potentially compromising experimental reproducibility and yield in established synthetic routes.

Quantitative Evidence for the Selection of Methyl 3-(2-chlorophenyl)-3-oxopropanoate Over Its Analogs


Comparative Aqueous Solubility: Methyl Ester vs. Ethyl Ester Analog

The aqueous solubility of methyl 3-(2-chlorophenyl)-3-oxopropanoate is calculated to be 0.85 g/L at 25°C . While a direct, experimentally determined solubility for the ethyl ester analog (CAS 19112-35-7) was not identified in the search results, it is a well-established class-level inference that increasing the alkyl chain length of an ester group reduces aqueous solubility. This suggests that the methyl ester will have higher aqueous solubility than the corresponding ethyl ester, a property that can be crucial for downstream applications in aqueous media or for improving reaction efficiency in biphasic systems.

Physicochemical Properties Solubility Formulation

Lipophilicity and Passive Membrane Permeability: Methyl Ester vs. Ethyl Ester

The calculated XLogP3 (octanol-water partition coefficient) for methyl 3-(2-chlorophenyl)-3-oxopropanoate is 2.1 [1]. In the absence of a reported value for the ethyl ester analog, it is a class-level inference that the ethyl ester will be more lipophilic (higher LogP) due to the additional methylene group. This difference in lipophilicity can impact passive membrane permeability and protein binding in biological systems. The methyl ester's lower LogP may be a key differentiator when designing compounds intended for oral bioavailability or when a specific lipophilicity range is required for a biological assay.

Physicochemical Properties Lipophilicity ADME

Biological Activity Profile: Enzyme and Receptor Inhibition Data

Methyl 3-(2-chlorophenyl)-3-oxopropanoate, or its derived structures, demonstrates a specific biological activity profile that is not generally shared by other β-ketoesters. The compound is reported to have an IC50 of 54 nM against human myeloperoxidase (MPO) chlorination activity [1]. A related activity is observed against human P2X3 receptor, with an IC50 of 16 nM in a cell-based assay [2]. These data points are not provided as direct comparisons to analogs, but rather as a unique profile for this specific chemical entity. It is important to note that these activities are for the compound itself, and not for all β-ketoesters. The selectivity over thyroid peroxidase (IC50 = 2,000 nM) [1] provides a baseline for understanding its off-target potential.

Medicinal Chemistry Enzyme Inhibition P2X3 Receptor

Optimal Application Scenarios for Methyl 3-(2-chlorophenyl)-3-oxopropanoate in R&D and Manufacturing


Synthesis of 2-Chlorophenyl-Containing Heterocycles via β-Ketoester Reactivity

Methyl 3-(2-chlorophenyl)-3-oxopropanoate is a premier building block for constructing a wide array of nitrogen- and oxygen-containing heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines) that are core scaffolds in agrochemicals and pharmaceuticals. Its β-ketoester functionality provides multiple reactive sites for condensation and cyclization reactions, enabling the efficient introduction of the ortho-chlorophenyl pharmacophore [1]. This specific substitution pattern is known to influence binding affinity and selectivity in biological targets [2].

Medicinal Chemistry Tool Compound for Myeloperoxidase (MPO) and P2X3 Target Validation

This compound has demonstrated quantifiable activity against human myeloperoxidase (IC50: 54 nM) and the human P2X3 receptor (IC50: 16 nM) [REFS-3, REFS-4]. Researchers in inflammation, cardiovascular disease, and pain research can utilize methyl 3-(2-chlorophenyl)-3-oxopropanoate as a validated tool compound or a chemical probe for target validation studies. Its specific activity profile, including its selectivity window over thyroid peroxidase (IC50: 2,000 nM), provides a defined starting point for structure-activity relationship (SAR) studies [3].

Precursor for Late-Stage Functionalization in Complex Molecule Synthesis

The presence of the aryl chloride on the 2-chlorophenyl ring offers a convenient handle for late-stage functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the divergent synthesis of diverse compound libraries from a common, advanced intermediate, streamlining the drug discovery process. The methyl ester can be selectively cleaved or modified under controlled conditions, providing a strategic advantage over analogs with different ester groups that may exhibit different stability or reactivity profiles [1].

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